molecular formula C6H5ClOS B13621562 2-(4-Chlorothiophen-2-yl)acetaldehyde

2-(4-Chlorothiophen-2-yl)acetaldehyde

Cat. No.: B13621562
M. Wt: 160.62 g/mol
InChI Key: DWPIOZRVISASBH-UHFFFAOYSA-N
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Description

2-(4-Chlorothiophen-2-yl)acetaldehyde is a valuable chemical building block that integrates a chlorothiophene moiety with a reactive acetaldehyde functional group. The thiophene ring serves as a privileged pharmacophore in medicinal chemistry, acting as a bioisostere for benzene and other aromatic systems, which can modulate the biological activity and metabolic stability of drug candidates . Thiophene-containing compounds have demonstrated a wide range of pharmacological effects in research, including anti-inflammatory, antimicrobial, and anticancer properties . The aldehyde group is a highly versatile functional handle, enabling this compound to participate in numerous synthetic transformations, such as oxidation, reduction, and condensation reactions like the Knoevenagel or Horner-Wadsworth-Emmons reactions to form new carbon-carbon bonds . Its primary research application is as a key intermediate in the synthesis of more complex, biologically active molecules and functional organic materials. As a derivative of 2-thiopheneacetaldehyde, it is of significant interest in organic and medicinal chemistry research programs . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClOS

Molecular Weight

160.62 g/mol

IUPAC Name

2-(4-chlorothiophen-2-yl)acetaldehyde

InChI

InChI=1S/C6H5ClOS/c7-5-3-6(1-2-8)9-4-5/h2-4H,1H2

InChI Key

DWPIOZRVISASBH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Cl)CC=O

Origin of Product

United States

Reactivity and Chemical Transformations of 2 4 Chlorothiophen 2 Yl Acetaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde functional group is a cornerstone of the reactivity of 2-(4-Chlorothiophen-2-yl)acetaldehyde, offering numerous pathways for molecular elaboration.

Nucleophilic Addition Reactions at the Carbonyl Center

The polarized carbon-oxygen double bond of the aldehyde group renders the carbonyl carbon electrophilic and thus a prime target for nucleophiles. This fundamental reactivity allows for the formation of a wide array of products through the addition of various nucleophilic species.

Grignard Reactions: Organomagnesium halides (Grignard reagents) are expected to react readily with this compound to form secondary alcohols upon acidic workup. The reaction proceeds via the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon.

Nucleophile (R-MgX)Product
Methylmagnesium bromide1-(4-Chlorothiophen-2-yl)propan-2-ol
Phenylmagnesium bromide1-(4-Chlorothiophen-2-yl)-2-phenylethanol

Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of the aldehyde to an alkene. nih.govresearchgate.nete-bookshelf.deacs.org This reaction involves a phosphonium (B103445) ylide, which acts as a carbon nucleophile, attacking the carbonyl carbon to form a betaine (B1666868) intermediate that subsequently collapses to an alkene and triphenylphosphine (B44618) oxide. The geometry of the resulting alkene is dependent on the nature of the ylide used.

Phosphonium YlideProduct
Methylenetriphenylphosphorane (Ph₃P=CH₂)2-(But-3-en-1-yl)-4-chlorothiophene
Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et)Ethyl 4-(4-chlorothiophen-2-yl)but-2-enoate

Condensation Reactions for C-C Bond Formation

Condensation reactions are pivotal in carbon-carbon bond formation, and the aldehyde functionality of this compound is well-suited for such transformations. These reactions typically involve the formation of an enolate or an equivalent nucleophile that then adds to the electrophilic carbonyl center of another molecule.

Aldol-Type Condensations: In the presence of a base or acid catalyst, this compound can undergo self-condensation or crossed-condensation with other enolizable carbonyl compounds. For instance, reaction with a ketone like acetone (B3395972) would be expected to yield a β-hydroxy aldehyde, which may subsequently dehydrate to form an α,β-unsaturated aldehyde. The condensation of various thiophene-2-carboxaldehydes with other carbonyl compounds has been reported, illustrating the general applicability of this reaction type to thiophene (B33073) aldehydes. researchgate.netgoogle.com

ReactantCatalystProduct
AcetoneNaOH4-(4-Chlorothiophen-2-yl)-3-hydroxy-3-methylbutanal
CyclohexanonePyrrolidine/AcOH2-((4-Chlorothiophen-2-yl)methylene)cyclohexan-1-one (after dehydration)

Selective Oxidation and Reduction in Synthetic Contexts

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of compounds.

Oxidation: A variety of oxidizing agents can convert the aldehyde to the corresponding carboxylic acid, 2-(4-Chlorothiophen-2-yl)acetic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) in the Tollens' test. jcu.edu.aubyjus.comlibretexts.org The choice of oxidant is crucial to avoid unwanted side reactions on the thiophene ring. The oxidation of thiophenes themselves can lead to thiophene-S-oxides or thiophene-2-ones, depending on the conditions. nih.govnih.govwikipedia.orgresearchgate.net

Reduction: Selective reduction of the aldehyde to the corresponding primary alcohol, 2-(4-Chlorothiophen-2-yl)ethanol, can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). mdpi.comacs.orgcsbsju.edulibretexts.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but might be less chemoselective if other reducible functional groups are present.

ReactionReagentProduct
OxidationPotassium permanganate (KMnO₄)2-(4-Chlorothiophen-2-yl)acetic acid
ReductionSodium borohydride (NaBH₄)2-(4-Chlorothiophen-2-yl)ethanol

Reactivity of the Chlorinated Thiophene Ring

The 4-chlorothiophene ring in this compound can participate in both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity and reactivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution Reactions on the Chlorothiophene Core

Thiophene is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution. byjus.com The chlorine atom is a deactivating but ortho-, para-directing group, while the 2-acetaldehyde group is also deactivating and meta-directing with respect to its position. The interplay of these electronic effects, along with steric hindrance, will determine the position of further substitution.

Nitration: Nitration of the thiophene ring can be achieved with nitrating agents. Due to the high reactivity of the thiophene ring, milder conditions than those used for benzene are often necessary to avoid degradation. google.comlibretexts.org The incoming nitro group would be directed to the available positions on the ring, with the precise location depending on the relative directing effects of the existing substituents.

Friedel-Crafts Acylation: The Friedel-Crafts acylation, which introduces an acyl group onto the aromatic ring, is a common electrophilic aromatic substitution reaction. researchgate.netgoogle.comresearchgate.netwikipedia.orgrsc.org For this compound, this reaction would likely require a Lewis acid catalyst and would be directed to one of the vacant positions on the thiophene ring, influenced by the directing effects of the chloro and acetaldehyde (B116499) groups.

ReactionReagentExpected Major Product(s)
NitrationHNO₃/H₂SO₄ (mild conditions)2-(4-Chloro-5-nitrothiophen-2-yl)acetaldehyde
Friedel-Crafts AcylationAcetyl chloride/AlCl₃2-(5-Acetyl-4-chlorothiophen-2-yl)acetaldehyde

Nucleophilic Aromatic Substitution with Activated Species

While nucleophilic aromatic substitution (SNA) is generally difficult on electron-rich aromatic rings like thiophene, it can occur if the ring is sufficiently activated by electron-withdrawing groups. researchgate.netcsbsju.edulibretexts.orgnih.gov The acetaldehyde group is moderately electron-withdrawing, which could facilitate the displacement of the chlorine atom by a strong nucleophile under forcing conditions. The presence of additional activating groups, such as a nitro group introduced via electrophilic substitution, would significantly enhance the ring's susceptibility to nucleophilic attack.

NucleophileConditionsProduct
Sodium methoxideHigh temperature/pressure2-(4-Methoxythiophen-2-yl)acetaldehyde
AmmoniaHigh temperature/pressure2-(4-Aminothiophen-2-yl)acetaldehyde

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-H bond activation on thiophenes)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the thiophene ring presents C-H bonds that can be selectively functionalized, offering a direct route to more complex derivatives without the need for pre-functionalization like halogenation or borylation. This approach, known as C-H bond activation, is an atom-economical and increasingly favored strategy in organic synthesis. acs.org

The regioselectivity of C-H activation on the this compound ring is influenced by both electronic and steric factors. The thiophene ring is inherently electron-rich compared to benzene, which generally facilitates electrophilic attack by a metal catalyst. However, the acetaldehyde group at the 2-position and the chloro group at the 4-position are both electron-withdrawing, which deactivates the ring towards electrophilic C-H metallation. The most probable site for C-H activation is the C5 position, which is the most electronically activated and sterically accessible position on the thiophene ring.

Palladium catalysts are commonly employed for the direct arylation of thiophenes. For instance, palladium(II) acetate (B1210297) in the presence of a suitable ligand and base can catalyze the coupling of 2-acetyl-4-chlorothiophene (B1588866) with various aryl bromides, primarily at the 5-position. This reactivity is expected to be translatable to this compound. The reaction typically proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the C-H bond is broken with the assistance of a base. youtube.com

Below is a table summarizing potential C-H arylation reactions of this compound with various aryl bromides, based on established methodologies for similar thiophene derivatives.

EntryAryl BromideCatalystLigandBaseSolventExpected Product
14-BromotoluenePd(OAc)₂P(o-tol)₃K₂CO₃DMA2-(4-Chloro-5-(p-tolyl)thiophen-2-yl)acetaldehyde
21-Bromo-4-methoxybenzenePd(OAc)₂SPhosCs₂CO₃Dioxane2-(4-Chloro-5-(4-methoxyphenyl)thiophen-2-yl)acetaldehyde
31-Bromo-3-(trifluoromethyl)benzenePdCl₂(dppf)-K₃PO₄Toluene2-(4-Chloro-5-(3-(trifluoromethyl)phenyl)thiophen-2-yl)acetaldehyde
42-BromopyridinePd(OAc)₂XPhosCs₂CO₃p-Xylene2-(4-Chloro-5-(pyridin-2-yl)thiophen-2-yl)acetaldehyde

Tandem and Cascade Reactions Involving this compound

The aldehyde functional group in this compound is a versatile handle for initiating tandem and cascade reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials in a single pot. These processes are highly efficient as they minimize purification steps and reduce waste.

Organocatalysis, the use of small organic molecules as catalysts, provides a powerful platform for asymmetric synthesis. The acetaldehyde moiety of this compound can be activated by chiral secondary amine catalysts to form nucleophilic enamines or electrophilic iminium ions. This activation strategy enables a wide array of cascade reactions. nih.gov

A potential organocatalytic cascade involving this compound could be a Michael-aldol sequence. In this process, the aldehyde would first react with a chiral secondary amine (e.g., a diarylprolinol silyl (B83357) ether) to form an enamine. This enamine would then act as a nucleophile in a conjugate addition to a Michael acceptor, such as an α,β-unsaturated ketone. The resulting intermediate, still containing the catalyst, would then be poised to undergo an intramolecular aldol (B89426) reaction, cyclizing to form a highly functionalized carbocycle with multiple stereocenters. The bulky 4-chlorothiophen-2-yl group would likely play a significant role in controlling the stereochemical outcome of the reaction.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are of great importance in medicinal chemistry and drug discovery for their efficiency and ability to generate molecular diversity. nih.govnih.gov The aldehyde functionality makes this compound an excellent candidate for various MCRs.

One such example is the Hantzsch dihydropyridine (B1217469) synthesis, a four-component reaction between an aldehyde, two equivalents of a β-ketoester, and ammonia. By employing this compound in this reaction, novel dihydropyridine derivatives bearing the chlorothiophene moiety can be synthesized. These products are of interest due to the prevalence of dihydropyridines in pharmacologically active compounds. The reaction proceeds through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-ketoester. These two intermediates then combine in a Michael addition followed by cyclization and dehydration to afford the dihydropyridine product.

The table below illustrates the potential diversity of products from a Hantzsch-type MCR using this compound.

Entryβ-KetoesterAmmonia SourceSolventExpected Product Core
1Ethyl acetoacetateNH₄OAcEthanol1,4-Dihydropyridine-3,5-dicarboxylate
2Methyl acetoacetateNH₄HCO₃Methanol1,4-Dihydropyridine-3,5-dicarboxylate
3Ethyl benzoylacetateNH₃ (in EtOH)Ethanol1,4-Dihydropyridine-3,5-dicarboxylate
4AcetylacetoneNH₄OAcAcetic Acid3,5-Diacetyl-1,4-dihydropyridine

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of the transformations involving this compound is crucial for optimizing reaction conditions, controlling selectivity, and designing new synthetic routes.

Kinetic studies, which measure the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and catalysts, are fundamental to elucidating reaction mechanisms. For reactions involving this compound, kinetic analysis can help to determine the rate-determining step, the order of the reaction with respect to each reactant, and the activation energy.

For this compound, a similar kinetic profile would be expected in base-catalyzed condensation reactions. However, the electronic effects of the substituents would modulate the reaction rate. The electron-withdrawing chloro group at the 4-position would make the thiophene ring less electron-donating compared to unsubstituted thiophene, which in turn would make the aldehyde carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This would likely result in a faster reaction rate compared to thiophene-2-carbaldehyde (B41791) under identical conditions.

Transition state analysis, often performed using computational quantum chemistry methods like Density Functional Theory (DFT), provides detailed insights into the structures and energies of transition states, which are the highest energy points along a reaction coordinate. By comparing the energies of different possible transition states, chemists can predict and rationalize the selectivity (e.g., regio-, chemo-, and stereoselectivity) of a reaction. nih.gov

For transition metal-catalyzed C-H activation reactions of this compound, transition state analysis can be used to predict the most favorable site of functionalization. Calculations would likely confirm that the transition state leading to C5-functionalization is lower in energy than those for C3- or side-chain functionalization, due to a combination of electronic stabilization and lower steric hindrance. acs.org

In organocatalytic cascade reactions, the stereochemical outcome is determined by the relative energies of the diastereomeric transition states. For the Michael-aldol cascade discussed earlier, DFT calculations could model the transition state of the enamine addition to the Michael acceptor. These models would reveal the non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between the substrate, the catalyst, and the reagent that dictate which diastereomeric transition state is favored, thus leading to the observed enantiomeric excess of the final product. Such analyses are invaluable for the rational design of more selective catalysts and reaction conditions. rsc.org

2 4 Chlorothiophen 2 Yl Acetaldehyde As a Synthetic Intermediate and Building Block

Construction of Complex Heterocyclic Systems

The aldehyde functionality and the thiophene (B33073) core of 2-(4-chlorothiophen-2-yl)acetaldehyde are instrumental in the construction of diverse and complex heterocyclic structures. The molecule can participate in a variety of cyclization and condensation reactions to form both simple and fused-ring systems.

Applications in Thiazole (B1198619) and Thiazolidine (B150603) Derivative Synthesis from Related Precursors

While direct reactions are not extensively documented, the structural motifs within this compound make it an ideal precursor for synthesizing thiazole and thiazolidine derivatives through established synthetic routes.

Thiazole Synthesis: The Hantzsch thiazole synthesis is a fundamental method for forming the thiazole ring, typically involving the reaction of an α-haloketone or α-haloaldehyde with a thioamide. synarchive.comscribd.com this compound can be readily converted into the necessary α-haloaldehyde precursor. For instance, bromination at the α-carbon would yield 2-bromo-2-(4-chlorothiophen-2-yl)acetaldehyde. This intermediate can then react with various thioamides (like thiourea) to produce 2-amino-4-(4-chlorothiophen-2-yl)thiazole derivatives. researchgate.net This multi-step approach allows for the incorporation of the chlorothiophene moiety into the thiazole core, a common scaffold in medicinal chemistry. organic-chemistry.orgpharmaguideline.comnih.govmdpi.com

Thiazolidine Derivative Synthesis: Thiazolidinones, particularly 2,4-thiazolidinediones, are another important class of heterocycles with significant biological activity. nih.govnih.govresearchgate.net Their synthesis often involves the Knoevenagel condensation of an aldehyde with 2,4-thiazolidinedione (B21345). This compound can serve as the aldehyde component in this reaction, reacting with 2,4-thiazolidinedione to form 5-[(4-chlorothiophen-2-yl)methylidene]thiazolidine-2,4-dione. This reaction provides a direct method for creating complex derivatives that combine the thiophene and thiazolidinedione rings. rsc.org

Table 1: Synthesis of Thiazole and Thiazolidine Derivatives
Target HeterocycleSynthetic MethodRole of this compoundKey Reactants
ThiazoleHantzsch Synthesis synarchive.comrsc.orgServes as a precursor to the required α-haloaldehyde.α-Haloaldehyde derivative, Thioamide (e.g., Thiourea)
ThiazolidinedioneKnoevenagel Condensation researchgate.netActs as the aldehyde component.2,4-Thiazolidinedione, Base catalyst

Fused Ring Systems Involving the Thiophene and Acetaldehyde (B116499) Units

The inherent structure of this compound is well-suited for the synthesis of fused heterocyclic systems where the thiophene ring is annulated with a new ring formed from the acetaldehyde side chain. A prime example is the construction of thieno[3,2-b]pyridine (B153574) derivatives. nih.govacs.org These fused systems are of significant interest due to their presence in various biologically active compounds. tandfonline.comresearchgate.net

The synthesis of such fused rings often involves a multi-step sequence. For example, the acetaldehyde can first undergo a condensation reaction, followed by an intramolecular cyclization that engages the C3 position of the thiophene ring. The Thorpe-Ziegler reaction is a relevant method for achieving this type of cyclization. researchgate.net This strategic approach leverages the reactivity of both the aldehyde group and the thiophene ring to build complex, polycyclic architectures. nih.govthieme.dersc.orgmdpi.com

Role in the Synthesis of Functionalized Organic Molecules

The aldehyde group in this compound is a gateway for numerous transformations, enabling carbon chain extension, diversification, and incorporation into larger, complex molecular frameworks.

Strategies for Carbon Chain Extension and Diversification

Several classic organic reactions can be employed to modify the acetaldehyde moiety, leading to a wide range of functionalized molecules.

Wittig Reaction: This reaction is a powerful tool for converting aldehydes into alkenes. wikipedia.orglumenlearning.com Reacting this compound with a phosphonium (B103445) ylide (a Wittig reagent) can produce various vinyl-thiophene derivatives. total-synthesis.comnrochemistry.comorganic-chemistry.org The nature of the ylide determines the structure of the resulting alkene, allowing for the introduction of diverse substituents and extending the carbon chain. Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Grignard Reaction: The addition of Grignard reagents (organomagnesium halides) to the aldehyde provides an effective method for creating new carbon-carbon bonds and forming secondary alcohols. masterorganicchemistry.com For example, reacting this compound with methylmagnesium bromide would yield 1-(4-chlorothiophen-2-yl)propan-2-ol. This approach allows for the introduction of various alkyl or aryl groups, significantly diversifying the molecular structure. nih.gov

Aldol (B89426) Condensation: The aldehyde can react with ketones or other enolizable carbonyl compounds under basic or acidic conditions to form β-hydroxy carbonyl compounds, which can then be dehydrated to yield α,β-unsaturated systems. This reaction extends the carbon framework and introduces new functional groups.

Table 2: Carbon Chain Extension Reactions
ReactionReagentProduct TypeKey Feature
Wittig Reaction wikipedia.orgPhosphonium ylide (Ph₃P=CHR)AlkeneConverts C=O to C=C with stereochemical control. organic-chemistry.org
Grignard Reaction masterorganicchemistry.comOrganomagnesium halide (R-MgX)Secondary AlcoholForms a new C-C bond and a hydroxyl group. nih.gov
Aldol CondensationEnolate (from a ketone or aldehyde)β-Hydroxy Aldehyde/KetoneForms a new C-C bond and can lead to conjugated systems.

Incorporation into Macrocyclic Structures

Macrocycles are large ring structures that are prevalent in natural products and pharmaceuticals. nih.gov Synthesizing these structures is a significant challenge, often requiring high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This compound can be used as a building block in macrocycle synthesis, although it typically requires modification to introduce a second reactive site for cyclization.

A common strategy involves a multi-step process where the aldehyde is first elaborated into a long chain containing a terminal functional group (e.g., a carboxylic acid, amine, or alkyne). This linear precursor, now containing the thiophene moiety at one end and another reactive group at the other, can then undergo an intramolecular reaction to form the macrocyclic ring. Methods like macrolactonization, macrolactamization, or ring-closing metathesis (RCM) are frequently employed for the final cyclization step. nih.govcore.ac.uk The thiophene unit can provide rigidity and specific conformational preferences to the final macrocycle. chemrxiv.orgnih.gov

Precursor to Advanced Organic Materials

The thiophene ring is a well-established component of various advanced organic materials, particularly conducting polymers and organic electronics. The unique electronic properties of the thiophene nucleus make it an attractive building block. This compound can serve as a precursor to monomers for the synthesis of these materials.

For instance, the aldehyde can be transformed into a polymerizable group, such as a vinyl or ethynyl (B1212043) group, through reactions like the Wittig or Corey-Fuchs reaction. The resulting monomer, such as 2-(2-vinyl-4-chlorothiophen), could then be polymerized through various methods (e.g., oxidative polymerization) to form polythiophene derivatives. The properties of the final polymer can be tuned by the substituents on the thiophene ring. The chlorine atom, for example, can influence the electronic properties and solubility of the material. Furthermore, the aldehyde itself can be a precursor in the synthesis of dyes or photosensitive materials where the thiophene ring acts as part of the chromophore. nih.govfrontiersin.org Acetaldehyde itself is a highly reactive chemical that can participate in various reactions, including aldol condensations and the formation of acetals. google.comnih.gov

Monomer in Polymer Chemistry Applications

There is currently no scientific literature available that details the use of this compound as a monomer for polymerization. The aldehyde functional group and the reactive sites on the thiophene ring present theoretical possibilities for its incorporation into polymer chains. For instance, the acetaldehyde group could potentially undergo aldol condensation or be converted to other functional groups more amenable to standard polymerization techniques. The thiophene ring itself could be polymerized through oxidative or metal-catalyzed cross-coupling reactions, a common method for producing polythiophenes.

However, without experimental studies, the reactivity of this compound as a monomer, the properties of any resulting polymers, and suitable polymerization conditions remain purely speculative. Research in the broader field of polythiophenes has established that substituents on the thiophene ring significantly influence the polymer's electronic, optical, and physical properties. The presence and position of the chloro and acetaldehyde groups on this specific molecule would undoubtedly play a critical role in the characteristics of any polymer derived from it.

Table 1: Hypothetical Polymerization Strategies for this compound

Polymerization ApproachPotential Reaction SiteResulting Polymer Type (Theoretical)Required Co-monomers/Reagents
Oxidative PolymerizationThiophene Ring (C5 position)Substituted PolythiopheneOxidizing agents (e.g., FeCl₃)
Grignard Metathesis (GRIM)Thiophene Ring (after conversion to a dihalide)Regioregular Substituted PolythiopheneMagnesium, Ni/Pd catalyst
Aldol CondensationAcetaldehyde GroupPolyaldolBase or acid catalyst
Reductive Amination followed by Polyamide FormationAcetaldehyde GroupPolyamideAmine, then diacid chloride

This table is illustrative of general chemical principles and does not represent experimentally verified data for this compound.

Scaffold for Supramolecular Assembly Components

The use of this compound as a foundational scaffold for designing components of supramolecular assemblies is also not documented in peer-reviewed literature. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, to construct well-defined, higher-order structures. Thiophene-based molecules are of great interest in this field due to the aromatic nature of the thiophene ring, which facilitates π-π stacking interactions.

Theoretically, the this compound molecule possesses several features that could be exploited in supramolecular design:

The Thiophene Ring: Can participate in π-π stacking with other aromatic systems.

The Chlorine Atom: Could potentially engage in halogen bonding, a specific type of non-covalent interaction.

The Acetaldehyde Group: The carbonyl oxygen can act as a hydrogen bond acceptor. This group can also be chemically modified to introduce other functionalities, such as carboxylic acids or imines, which are commonly used to direct self-assembly through stronger and more directional hydrogen bonding.

Despite this potential, no studies have been published that design, synthesize, and characterize supramolecular structures derived from this specific compound. The interplay of these different potential interactions and how they would collectively guide the self-assembly process in a predictable manner would require dedicated experimental investigation.

Table 2: Potential Non-Covalent Interactions for Supramolecular Assembly of this compound Derivatives

Interacting MoietyType of Non-Covalent InteractionPotential Partner Moiety
Thiophene Ringπ-π StackingOther aromatic rings
Chlorine AtomHalogen BondingLewis bases (e.g., N, O atoms)
Carbonyl Oxygen (of acetaldehyde)Hydrogen BondingHydrogen bond donors (e.g., -OH, -NH)

This table outlines theoretical possibilities based on the structure of the molecule. It is not based on experimental data for this compound.

Advanced Spectroscopic and Analytical Methodologies for Research on 2 4 Chlorothiophen 2 Yl Acetaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Complex Environments

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic compounds. For 2-(4-Chlorothiophen-2-yl)acetaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign the proton (¹H) and carbon (¹³C) signals accurately, especially when the molecule is part of a complex mixture or a reaction environment.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring and the acetaldehyde (B116499) side chain. The two protons on the thiophene ring (at positions 3 and 5) would appear as singlets or narrow doublets due to the absence of adjacent protons, with their chemical shifts influenced by the electron-withdrawing chlorine atom and the acetaldehyde substituent. The aldehyde proton (-CHO) would resonate at a characteristic downfield position (typically 9-10 ppm) and would show a triplet splitting pattern due to coupling with the adjacent methylene (B1212753) (-CH₂-) protons. The methylene protons would, in turn, appear as a doublet.

The ¹³C NMR spectrum would provide information on the carbon skeleton. Four distinct signals are expected for the thiophene ring carbons and two for the acetaldehyde side chain (methylene and carbonyl carbons). The chemical shifts would be indicative of the electronic environment of each carbon atom.

While 1D NMR provides fundamental information, 2D NMR techniques are crucial for resolving signal overlap and establishing definitive structural connectivity. wikipedia.orglibretexts.orgmnstate.edu

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. wikipedia.orglibretexts.org For this compound, a key correlation (cross-peak) would be observed between the methylene (-CH₂-) protons and the aldehyde (-CHO) proton, confirming the structure of the acetaldehyde moiety. The absence of cross-peaks for the thiophene ring protons would confirm their isolated nature on the ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org It is invaluable for assigning the carbon signals based on their attached, and usually more easily assigned, proton signals. For the target molecule, HSQC would show correlations between the thiophene ring protons and their corresponding carbon atoms, as well as between the methylene protons and the methylene carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range correlations between protons and carbons (typically over two to three bonds). This is critical for piecing together the molecular skeleton. Key HMBC correlations would include those from the methylene protons to the C2 and C3 carbons of the thiophene ring, confirming the attachment point of the side chain. Correlations from the thiophene protons to other ring carbons would further solidify the assignment of the substituted ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing through-space correlations. wikipedia.org NOESY is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could reveal spatial proximity between the methylene protons of the side chain and the H-3 proton on the thiophene ring, providing insights into the preferred orientation of the acetaldehyde group relative to the ring.

Interactive Table 5.1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound. This table outlines the expected NMR data based on known values for similar chemical structures.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations (¹H ↔ ¹H)
H3 (Thiophene)~7.1-7.3~122-124C2, C4, C5, CH₂H5, CH₂
H5 (Thiophene)~7.0-7.2~125-127C3, C4, CHOH3
CH₂ (Acetaldehyde)~3.8-4.0~45-50C2, C3, CHOCHO, H3
CHO (Acetaldehyde)~9.7-9.9~198-202CH₂, C2CH₂
C2 (Thiophene)-~140-145--
C4 (Thiophene)-~128-132--

The side chain of this compound is flexible, allowing for rotation around the C-C single bond connecting it to the thiophene ring. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying such conformational changes that occur on the NMR timescale. libretexts.org

By acquiring NMR spectra at different temperatures, it is possible to study the rotational dynamics of the acetaldehyde group. At high temperatures, rapid rotation around the single bond would lead to time-averaged signals for the methylene protons. As the temperature is lowered, this rotation may slow down sufficiently to a point where distinct conformers can be observed. This could manifest as broadening of the methylene proton signals, followed by their splitting into a more complex pattern at the coalescence temperature and below. Analyzing the spectra at various temperatures allows for the calculation of the energy barrier (ΔG‡) to rotation, providing valuable thermodynamic data about the conformational preferences of the molecule. researchgate.net

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). mdpi.commdpi.com This precision allows for the unambiguous determination of the molecular formula of this compound (C₆H₅ClOS). The presence of chlorine and sulfur, with their characteristic isotopic patterns (³⁵Cl/³⁷Cl and ³²S/³³S/³⁴S), creates a unique isotopic signature for the molecular ion peak. Comparing the experimentally observed isotopic pattern with the theoretically calculated pattern provides definitive confirmation of the elemental composition. chromatographyonline.comnih.gov

Interactive Table 5.2: Predicted HRMS Data for the Molecular Ion of this compound.

Molecular FormulaIsotope CombinationCalculated Exact Mass (Da)Relative Abundance (%)
C₆H₅ClOS¹²C₆¹H₅³⁵Cl¹⁶O³²S160.9773100.00
¹³C¹²C₅¹H₅³⁵Cl¹⁶O³²S161.98076.64
¹²C₆¹H₅³⁷Cl¹⁶O³²S162.974432.00
¹²C₆¹H₅³⁵Cl¹⁶O³⁴S162.97284.50

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. This technique is invaluable for structural elucidation and for studying reaction pathways by identifying intermediates and products.

The fragmentation pattern of this compound would provide a "fingerprint" that confirms its structure. Expected fragmentation pathways would likely involve:

Loss of the formyl radical (•CHO): Leading to the formation of a [M-29]⁺ ion, the 4-chloro-2-(methyl)thiophenyl cation.

Cleavage of the C-C bond between the ring and the side chain: This could result in the formation of a chlorothiophenylmethyl cation or a chlorothiophene cation after rearrangement.

Loss of a chlorine atom: Formation of a [M-Cl]⁺ ion.

By analyzing the products of a chemical reaction involving this compound with MS/MS, one can identify specific fragments that correspond to structural modifications, thereby elucidating the reaction mechanism.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis in Reaction Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net Functional groups within a molecule have characteristic vibrational frequencies, making these methods excellent for identifying their presence and studying how they are affected during a chemical reaction.

For this compound, key vibrational modes would include:

C=O stretch: A strong, sharp absorption in the IR spectrum, typically around 1720-1740 cm⁻¹, characteristic of the aldehyde carbonyl group. researchgate.net

C-H stretch (aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.

Thiophene ring vibrations: A series of bands corresponding to C=C and C-S stretching, and C-H bending modes, would be observed in the fingerprint region (below 1600 cm⁻¹). iosrjournals.orgjchps.comnih.gov

C-Cl stretch: A strong absorption typically found in the 600-800 cm⁻¹ region.

During a reaction, such as the oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol, IR and Raman spectroscopy can be used to monitor the disappearance of the characteristic aldehyde C=O and C-H stretching bands and the appearance of new bands, such as a broad O-H stretch for the alcohol or carboxylic acid, and a new C=O stretch at a different frequency for the acid. This allows for real-time monitoring of the reaction progress and identification of key functional group transformations. researchgate.net

Table 5.3: Characteristic Predicted Vibrational Frequencies for this compound.

Functional Group / MoietyVibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
AldehydeC-H Stretch2810-2840 and 2710-2740Weak to Medium
AldehydeC=O Stretch1720-1740Strong
Thiophene RingC-H Aromatic Stretch3050-3150Medium
Thiophene RingC=C Aromatic Ring Stretch1400-1550Medium to Strong
Thiophene RingC-S Stretch650-850Medium
Alkyl Side ChainC-H Stretch (Methylene)2910-2980Medium
Chloro SubstituentC-Cl Stretch600-800Strong

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While this compound itself may be a liquid or a low-melting solid, precluding direct single-crystal X-ray diffraction analysis, its structure can be unequivocally determined through the formation of stable, crystalline derivatives. mkuniversity.ac.in This is a common and powerful strategy in chemical analysis. The reactive aldehyde group provides a convenient handle for synthesizing derivatives such as hydrazones, oximes, semicarbazones, or chalcones, which are often highly crystalline. nih.govresearchgate.net

Single-crystal X-ray crystallography provides the absolute structure of a molecule in the solid state, yielding precise measurements of bond lengths, bond angles, and torsion angles. mkuniversity.ac.in This data serves as the ultimate proof of a compound's constitution and conformation, resolving any ambiguities that may arise from spectroscopic data alone. For instance, studying chalcone (B49325) derivatives of related thiophene aldehydes has provided detailed insight into their planarity and solid-state packing. nih.govresearchgate.net

X-ray crystallography is an indispensable tool for the unambiguous determination of stereochemistry and regioselectivity, which are critical aspects of chemical synthesis. researchgate.net When reactions involving this compound produce isomers, crystallographic analysis of a solid derivative can definitively establish the product's structure.

Regioselectivity: In reactions where a new substituent is introduced onto the thiophene ring, multiple positional isomers are often possible. For example, in an electrophilic substitution reaction, it is crucial to confirm the position of the new group. X-ray diffraction analysis of the final product provides an unambiguous map of the molecular connectivity, confirming the regiochemical outcome. This has been used to unequivocally confirm the C4-positional functionalization of indole (B1671886) derivatives in related synthetic studies. acs.org The ability to achieve and confirm high regioselectivity is vital for creating complex molecules with specific properties. beilstein-journals.orgbeilstein-archives.orgnih.gov

Stereochemistry: For reactions at the acetaldehyde moiety, such as an aldol (B89426) or Knoevenagel condensation, new stereocenters or geometric isomers (E/Z) can be formed. nih.gov While NMR techniques can provide clues, X-ray crystallography gives a definitive 3D structure, confirming the relative or absolute configuration of stereocenters and the geometry of double bonds. researchgate.netsoton.ac.uk For example, in the synthesis of chalcones from thiophene aldehydes, X-ray analysis has been used to confirm the exclusive formation of the E-isomer. nih.gov

Interactive Table 3: Representative Crystallographic Data for a Hypothetical Derivative of this compound. This table presents typical parameters obtained from a single-crystal X-ray diffraction experiment, based on published data for similar thiophene derivatives. nih.govnih.gov

ParameterValue
Chemical FormulaC₁₅H₁₀ClNS₂ (for a hypothetical thiosemicarbazone derivative)
Formula Weight319.83
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.851(2)
b (Å)15.123(4)
c (Å)10.987(3)
β (°)98.54(1)
Volume (ų)1454.1(6)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.461
R-factor (%)4.12

Computational and Theoretical Investigations of 2 4 Chlorothiophen 2 Yl Acetaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No published studies were found that performed quantum chemical calculations, such as Density Functional Theory (DFT) or Frontier Molecular Orbital (FMO) analysis, on 2-(4-Chlorothiophen-2-yl)acetaldehyde. Consequently, data regarding its molecular geometry, stability, and HOMO-LUMO gap are not available.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Information unavailable.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Reactivity Insights

Information unavailable.

Reaction Mechanism Modeling and Transition State Characterization

There is no available research modeling the reaction mechanisms or characterizing the transition states involving this compound.

Computational Studies of Aldehyde Reactivity Profiles

Information unavailable.

Understanding Thiophene (B33073) Ring Activation and Selectivity

Information unavailable.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics simulation studies for this compound have been reported in the searched literature.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry serves as a powerful tool in the prediction of spectroscopic parameters, offering insights that complement and guide experimental work. For novel or less-studied compounds such as this compound, theoretical calculations can provide a foundational understanding of its spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions, when validated against experimental data, can confirm the molecular structure and provide a deeper understanding of its electronic and vibrational properties.

However, a comprehensive search of scientific literature and chemical databases reveals a notable absence of specific studies focused on the computational and experimental spectroscopic analysis of this compound. While methodologies for the theoretical prediction of spectroscopic parameters for thiophene derivatives are well-established, and experimental data for analogous compounds are available, specific research detailing the predicted versus experimental data for this particular compound is not present in the public domain.

Theoretical approaches, such as Density Functional Theory (DFT), are commonly employed to calculate spectroscopic parameters. For instance, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts, the vibrational frequencies and intensities in IR and Raman spectroscopy, and the electronic transitions observed in UV-Vis spectroscopy. The accuracy of these predictions is highly dependent on the chosen functional and basis set. Validation of these theoretical values is achieved by comparing them with experimentally obtained spectra.

In the absence of direct research on this compound, a general approach to such an investigation would involve:

Computational Modeling: The 3D structure of the molecule would be optimized using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

Spectroscopic Prediction: Using the optimized geometry, NMR shielding tensors, vibrational frequencies, and electronic transition energies would be calculated.

Experimental Synthesis and Characterization: The compound would be synthesized and purified, followed by the acquisition of its ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra.

Comparative Analysis: The theoretical and experimental spectra would be compared. Scaling factors are often applied to the calculated vibrational frequencies to account for anharmonicity and other systematic errors.

Given the lack of available data, the following tables are presented as a template for how such a comparative analysis would be structured, but are necessarily populated with hypothetical or generalized data based on known properties of similar compounds.

Table 1: Hypothetical ¹H and ¹³C NMR Data Comparison

Atom Experimental Chemical Shift (ppm) Predicted Chemical Shift (ppm)
H (aldehyde)Data not availableCalculation not performed
C (aldehyde)Data not availableCalculation not performed
H (thiophene ring)Data not availableCalculation not performed
C (thiophene ring)Data not availableCalculation not performed
H (methylene)Data not availableCalculation not performed
C (methylene)Data not availableCalculation not performed

Table 2: Hypothetical IR Vibrational Frequencies Comparison

Vibrational Mode Experimental Frequency (cm⁻¹) Predicted Frequency (cm⁻¹)
C=O stretch (aldehyde)Data not availableCalculation not performed
C-H stretch (aldehyde)Data not availableCalculation not performed
C=C stretch (thiophene)Data not availableCalculation not performed
C-Cl stretchData not availableCalculation not performed

Table 3: Hypothetical UV-Vis Absorption Maxima Comparison

Electronic Transition Experimental λmax (nm) Predicted λmax (nm)
π → πData not availableCalculation not performed
n → πData not availableCalculation not performed

Until dedicated research is conducted and published, a detailed and validated analysis of the spectroscopic parameters of this compound remains an area for future investigation.

Emerging Synthetic Applications and Future Research Directions

Integration of 2-(4-Chlorothiophen-2-yl)acetaldehyde into Flow Chemistry Systems

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. sci-hub.se The integration of this compound into flow systems could streamline its synthesis and derivatization. For instance, the direct arylation of thiophenes has been successfully demonstrated in flow reactors, suggesting a potential route for the continuous synthesis of this compound. unipd.it A packed-bed reactor filled with a suitable base could facilitate the continuous production, minimizing waste and improving efficiency.

Furthermore, multi-step flow systems could enable the direct conversion of this compound into more complex molecules without the need for isolating intermediates. researchgate.net For example, a flow process could be designed for the synthesis of thiophene (B33073) carboxylates, highlighting the potential for developing telescoped reactions involving this aldehyde. researchgate.net The use of tube-in-tube gas-permeable membrane reactors could also be explored for reactions involving gaseous reagents, such as carbon dioxide, to produce carboxylic acids in a continuous manner. durham.ac.uk

Table 1: Potential Flow Chemistry Applications for this compound

Reaction TypePotential ProductAdvantages of Flow Chemistry
Direct ArylationSubstituted this compound derivativesImproved efficiency, reduced waste, scalability. unipd.it
Multi-step SynthesisComplex heterocyclic compoundsAvoids isolation of intermediates, increased throughput. researchgate.net
Carboxylation2-(4-Chlorothiophen-2-yl)acetic acidSafe handling of gaseous reagents, high purity products. durham.ac.uk

Development of Novel Catalytic Systems for its Transformation

The aldehyde and thiophene moieties of this compound offer multiple sites for catalytic transformations. The development of novel catalytic systems can lead to a diverse range of valuable derivatives.

Catalytic Hydrogenation: The reduction of the aldehyde group to a primary alcohol can be achieved through catalytic hydrogenation. youtube.com This transformation would yield 2-(4-Chlorothiophen-2-yl)ethanol, a potentially useful intermediate. Research in this area could focus on developing highly selective and reusable heterogeneous catalysts, such as palladium, platinum, or nickel supported on various materials, to ensure a clean and efficient reduction process. youtube.com

Catalytic Oxidation: The oxidation of the aldehyde to a carboxylic acid would produce 2-(4-Chlorothiophen-2-yl)acetic acid. Novel catalytic systems for the aerobic oxidation of thiophene derivatives are an active area of research. researchgate.net The use of molecular oxygen as a green oxidant is particularly attractive. Future work could explore the use of novel catalysts to achieve this transformation under mild conditions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of thiophene-based conjugated polymers. nih.govrsc.org this compound, after conversion to a suitable halide or boronic ester derivative, could serve as a monomer in these polymerization reactions.

Exploration of Bio-inspired Synthetic Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The exploration of bio-inspired routes for the transformation of this compound is a promising area of future research.

Enzymatic Reductions: Alcohol dehydrogenases (ADHs) are enzymes that can catalyze the reduction of aldehydes to alcohols with high enantioselectivity. researchgate.net The use of ADHs for the reduction of this compound could provide access to chiral 2-(4-Chlorothiophen-2-yl)ethanol. Plant-based enzyme sources, such as those from vegetable wastes, have been shown to be effective for the biocatalytic reduction of aldehydes, offering a sustainable approach. scielo.org.mx

Enzymatic Aldol (B89426) Condensations: Aldolases are enzymes that catalyze aldol reactions, a key carbon-carbon bond-forming reaction. nih.gov The aldehyde functionality of this compound makes it a potential substrate for aldolase-catalyzed reactions with other carbonyl compounds. This could lead to the synthesis of complex, chiral molecules. The promiscuity of some enzymes, such as lipases, to catalyze aldol condensations could also be explored. researchgate.net In biological systems, aldol reactions can proceed through enamine intermediates, offering a different mechanistic pathway compared to traditional base- or acid-catalyzed methods. libretexts.org

Potential for Derivatization into Materials with Unique Optical or Electronic Properties

Thiophene-based conjugated polymers are renowned for their unique optical and electronic properties, making them suitable for applications in organic electronics. researchgate.netubc.camitwpu.edu.in Derivatization of this compound into monomers suitable for polymerization could lead to novel materials with tailored properties.

The aldehyde group can be transformed into a variety of functional groups that can be used to tune the electronic properties of the resulting polymer. For example, conversion to a vinyl group through a Wittig reaction would create a monomer that can be polymerized to form a polythiophene derivative. The electronic and optical properties of polythiophenes are highly dependent on their structure, including the degree of polymerization and the nature of any substituents. mdpi.com

Furthermore, the aldehyde functionality itself can be incorporated into polymers, providing a reactive handle for post-polymerization modification. acs.org This allows for the synthesis of functional polymers with diverse properties. The resulting materials could find applications in polymer light-emitting diodes (PLEDs) and other optoelectronic devices. nih.gov

Table 2: Potential Derivatizations for Optical/Electronic Materials

Derivatization ReactionResulting Monomer/Polymer FunctionalityPotential Application
Wittig ReactionVinyl-substituted thiophene monomerConjugated polymers for organic electronics. nih.gov
Knoevenagel CondensationCyano-vinyl substituted thiophene monomerElectron-accepting materials for organic solar cells.
Direct PolymerizationPolythiophene with pendant aldehyde groupsFunctional polymers for sensors and post-polymerization modification. acs.org

Unexplored Reactivity Patterns and Synthetic Challenges for this compound

While the aldehyde and thiophene moieties suggest a range of possible reactions, many reactivity patterns of this compound remain unexplored. The interplay between the electron-withdrawing chloro group and the aldehyde functionality could lead to unique reactivity.

Reactivity of the Alpha-Protons: The protons on the carbon atom alpha to the carbonyl group are acidic and can be removed by a base to form an enolate. libretexts.orgsketchy.com This enolate is a powerful nucleophile and can participate in a variety of reactions, including aldol condensations and alpha-alkylation. libretexts.org The exploration of these reactions with this compound could lead to the synthesis of novel and complex molecules. The formation of enolates can also lead to racemization if the alpha-carbon is a stereocenter. sketchy.comyoutube.com

Condensation Reactions: The aldehyde group can readily undergo condensation reactions with various nucleophiles. For example, reaction with amines can form imines, while reaction with activated methylene (B1212753) compounds in a Knoevenagel condensation can lead to the formation of new carbon-carbon double bonds. tandfonline.comnih.gov The condensation with guaiazulene (B129963) has been reported for thiophene-2-carboxaldehyde, suggesting similar reactivity for the acetaldehyde (B116499) derivative. researchgate.net

Cyclization Reactions: The bifunctional nature of some thiophene aldehydes allows for their use in chemoselective cyclization reactions to form bridged cyclic structures in peptides and proteins. nih.gov While this compound itself is not a dialdehyde, its derivatization could lead to precursors for similar applications.

Synthetic Challenges: A significant synthetic challenge is the potential for side reactions. The aldehyde group can be sensitive to both acidic and basic conditions, as well as to oxidizing and reducing agents. The thiophene ring itself can undergo various reactions. Therefore, careful control of reaction conditions is crucial for achieving high selectivity and yield in the synthesis and derivatization of this compound. The synthesis of thiophene derivatives can be complex, with various established methods such as the Paal-Knorr and Gewald reactions.

Q & A

Q. Implementation :

Perform a screening design (e.g., Plackett-Burman) to identify significant factors.

Refine via central composite design to pinpoint optimal conditions.

Advanced: How should researchers address contradictory data in spectroscopic characterization?

Answer:
Contradictions (e.g., unexpected NMR shifts or IR absorptions) often arise from:

  • Conformational isomerism : The aldehyde group’s orientation may vary, as seen in 2-(4-Chlorophenyl)acetamide, where the acetamide group is twisted 83° relative to the benzene ring .
  • Sample impurities : Use HPLC or GC-MS to verify purity.

Q. Resolution Strategy :

  • Compare experimental data with density functional theory (DFT) simulations.
  • Repeat analyses under controlled conditions (e.g., solvent, temperature).

Advanced: What challenges arise when studying biological interactions of this compound?

Answer:
Key challenges include:

  • Solubility : The hydrophobic thiophene ring may limit aqueous solubility. Use co-solvents (e.g., DMSO) or derivatization (e.g., prodrugs).
  • Stability : Aldehydes are prone to oxidation. Stabilize with antioxidants (e.g., BHT) or store under inert gas.
  • Bioactivity assays : Ensure specificity by using knockout models or competitive inhibitors to confirm target engagement.

Example : 2-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride was studied for anti-inflammatory activity, requiring careful dose-response validation .

Advanced: What computational tools are recommended for mechanistic studies of its reactions?

Answer:

  • Molecular Dynamics (MD) Simulations : Model reaction pathways, such as nucleophilic attack on the aldehyde group.
  • Quantum Mechanics (QM) : Calculate transition states and activation energies. For instance, PubChem’s InChI data supports computational validation of molecular properties .

Validation : Cross-check computational results with experimental kinetics (e.g., Arrhenius plots).

Table 1: Key Analytical Data for Reference

TechniqueObserved Data (Example)Reference
1^1H NMRδ 9.85 (s, 1H, CHO)
X-ray DiffractionDihedral angle: 83.08°
MS (ESI+)m/z 188.1 [M+H]⁺

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.